4-Bromo-7-methoxyindoline-2,3-dione
Overview
Description
4-Bromo-7-methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO3 It is a derivative of indoline-2,3-dione, featuring a bromine atom at the 4th position and a methoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxyindoline-2,3-dione typically involves the bromination of 7-methoxyindoline-2,3-dione. One common method includes the reaction of 7-methoxyindoline-2,3-dione with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxyindoline-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various indoline derivatives.
Scientific Research Applications
4-Bromo-7-methoxyindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromoindoline-2,3-dione: Lacks the methoxy group at the 7th position.
7-Methoxyindoline-2,3-dione: Lacks the bromine atom at the 4th position.
4-Chloro-7-methoxyindoline-2,3-dione: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-7-methoxyindoline-2,3-dione is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4-bromo-7-methoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXITZBWUCNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501548 | |
Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67303-38-2 | |
Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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